molecular formula C11H11N3O2 B2736792 1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole CAS No. 2411252-49-6

1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole

Cat. No.: B2736792
CAS No.: 2411252-49-6
M. Wt: 217.228
InChI Key: MRKREGNLSXXVDZ-UHFFFAOYSA-N
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Description

1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole is a synthetic small molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates two privileged functional groups: a 1,2,3-triazole ring and an oxirane (epoxide) moiety, connected via a phenyl ether linker. The triazole nucleus is a well-established pharmacophore known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . This makes triazole-containing compounds valuable scaffolds for developing agents with diverse pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The primary research value of this compound lies in its potential as a versatile building block or covalent inhibitor. The reactive oxirane ring can undergo ring-opening reactions with nucleophiles (e.g., thiols, amines) present in biological macromolecules, facilitating the study of enzyme inhibition or the development of covalent probes . Furthermore, the epoxide functionality is highly valuable in polymer science for the synthesis of cross-linked resins and other advanced materials . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules through further functionalization of the epoxide ring or exploration of the triazole's chemistry. Its applications span from investigating new therapeutic candidates with potential mechanisms involving enzyme inhibition to serving as a precursor in the development of high-performance polymers . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(oxiran-2-ylmethoxy)phenyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-9(14-5-4-12-13-14)6-10(3-1)15-7-11-8-16-11/h1-6,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKREGNLSXXVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Epoxidation of an Allyl Ether Precursor:an Alternative Two Step Approach Involves First Synthesizing the Corresponding Aryl Allyl Ether. This is Achieved Through a Standard Williamson Ether Synthesis Using the Precursor Phenol and an Allyl Halide E.g., Allyl Bromide in the Presence of a Base. the Subsequent Step is the Epoxidation of the Allyl Group S Double Bond.google.comthis is Commonly Accomplished Using a Peroxyacid, with Meta Chloroperoxybenzoic Acid M Cpba Being a Frequently Used Reagent.masterorganicchemistry.comthe Reaction Proceeds Via a Concerted Mechanism to Form the Epoxide.masterorganicchemistry.com

Convergent and Divergent Synthetic Routes to Integrated Triazole-Oxirane Structures

The assembly of the triazole, phenyl, and oxirane moieties can be approached through either convergent or divergent strategies, each offering distinct advantages in terms of efficiency, flexibility, and yield.

A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the final stages. For this compound, a typical convergent route would involve the synthesis of two main building blocks:

1-(3-Hydroxyphenyl)triazole : This intermediate can be prepared through several methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction between 3-azidophenol (B2648097) and a terminal alkyne, or by synthesizing a di(hydroxyphenyl)-1,2,4-triazole derivative. scispace.comresearchgate.net

A chiral glycidyl synthon : This is typically an electrophilic three-carbon unit like (R)- or (S)-glycidyl tosylate, glycidyl nosylate, or epichlorohydrin. nih.govgoogle.com

A divergent synthesis , in contrast, begins with a common precursor that is elaborated through different reaction pathways to yield a variety of structurally related compounds. A potential starting material for a divergent synthesis of this compound and its derivatives could be 3-aminophenol (B1664112) or 3-nitrophenol. For example, 3-aminophenol could be converted to 3-azidophenol. This intermediate could then undergo a click reaction with an alkyne to form the hydroxyphenyl-triazole, followed by reaction with epichlorohydrin (Path A). Alternatively, the 3-azidophenol could first be reacted with epichlorohydrin to form 1-azido-3-(oxiran-2-ylmethoxy)benzene, which would then undergo a click reaction with various alkynes to generate a library of derivatives (Path B).

Sequential Reaction Pathways for Compound Assembly

Sequential, or linear, synthesis is a traditional and reliable method for constructing complex molecules. A plausible multi-step pathway to synthesize this compound is outlined below:

Formation of a Phenyl Azide (B81097) Precursor : The synthesis often starts with a commercially available substituted aniline (B41778). For instance, 3-aminophenol can be converted into 3-azidophenol through diazotization followed by treatment with sodium azide.

Triazole Ring Formation : The 3-azidophenol is then reacted with a suitable alkyne (e.g., acetylene (B1199291) gas or a protected equivalent) via the CuAAC reaction to form 1-(3-hydroxyphenyl)-1,2,3-triazole. This "click chemistry" step is known for its high yield, regioselectivity, and tolerance of various functional groups. nih.govfrontiersin.org

Williamson Ether Synthesis : The resulting 1-(3-hydroxyphenyl)triazole is deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide. This nucleophile is then reacted with an excess of epichlorohydrin. This reaction proceeds via nucleophilic attack on the epoxide, followed by an intramolecular ring-closing step to form the final glycidyl ether product. nih.govsci-hub.ru Using optically active epichlorohydrin or a glycidyl tosylate at this stage allows for the introduction of chirality.

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses are designed to improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. mdpi.comnih.gov For the synthesis of this compound, a multi-component reaction could be envisioned.

A potential one-pot, three-component reaction could involve the in-situ generation of an organic azide from an alkyl or aryl halide, followed by a copper-catalyzed cycloaddition with a terminal alkyne. chapman.edursc.org A hypothetical one-pot synthesis for the target molecule could start with 1-bromo-3-(oxiran-2-ylmethoxy)benzene, sodium azide, and a terminal alkyne. In the presence of a copper catalyst, the aryl bromide would first be converted to the corresponding aryl azide in situ, which would then immediately undergo the [3+2] cycloaddition with the alkyne to form the final product in a single reaction vessel. This approach avoids the isolation of the potentially hazardous organic azide intermediate.

Design and Synthesis of Advanced Precursors for Derivatization

The synthesis of advanced precursors is key to enabling the creation of libraries of functional derivatives for structure-activity relationship (SAR) studies. Several precursors for this compound can be designed for further modification.

1-[3-(Allyloxy)phenyl]triazole : As mentioned earlier, this precursor is ideal for introducing chirality via asymmetric epoxidation. The resulting epoxide can then be opened by various nucleophiles (e.g., amines, thiols, alcohols) to generate a wide range of diol derivatives.

1-(3-Hydroxyphenyl)triazole : This versatile intermediate allows for the attachment of various side chains to the phenolic oxygen. scispace.comresearchgate.net Beyond glycidyl ethers, other groups can be introduced through etherification or esterification to probe their impact on biological activity.

Propargylated Precursors : A precursor such as 3-(prop-2-yn-1-yloxy)aniline can be synthesized. The aniline group can be converted to an azide for subsequent click reactions, while the terminal alkyne on the ether chain remains available for a separate, orthogonal click reaction, allowing for the synthesis of dual-functionalized molecules.

Green Chemistry Principles and Sustainable Synthetic Approaches

Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. nih.gov

Key green chemistry considerations include:

Catalysis : The use of catalytic amounts of copper in click reactions is inherently greener than using stoichiometric reagents. The development of recyclable copper catalysts, such as copper nanoparticles or polymer-supported catalysts, further enhances the sustainability of the process. rsc.org

Solvent Choice : Traditional organic solvents can be replaced with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). chapman.edu In some cases, reactions can be performed under solvent-free conditions, for example, using ball-milling techniques, which significantly reduces waste. rsc.org

Atom Economy : The CuAAC reaction is a prime example of a reaction with high atom economy, as all atoms from the azide and alkyne are incorporated into the final product.

Alternative Energy Sources : Microwave irradiation and ultrasound have been shown to accelerate reaction rates, reduce reaction times, and improve yields in the synthesis of triazoles, often under milder conditions than conventional heating. nih.gov

Bio-based Feedstocks : The synthesis of the glycidyl ether component can be made more sustainable by using bio-based precursors. For example, eugenol (B1671780), a natural phenol, can be converted into eugenol glycidyl ether, demonstrating a pathway from renewable resources to valuable chemical intermediates. rsc.orgrsc.org

The following table summarizes the application of green principles to the synthesis of the target compound.

Green PrincipleApplication in SynthesisReference
Catalysis Use of recyclable copper catalysts (e.g., Cu/Al₂O₃) for the triazole formation. rsc.org
Safer Solvents Performing click reactions in water, PEG, or under solvent-free ball-milling conditions. chapman.edursc.org
Energy Efficiency Utilizing microwave or ultrasound assistance to reduce reaction times and energy consumption. nih.gov
Renewable Feedstocks Exploring bio-based phenols like eugenol for the synthesis of the aryl glycidyl ether part. rsc.orgrsc.org
Atom Economy Employing the azide-alkyne cycloaddition ("click chemistry") as the key ring-forming step. nih.govfrontiersin.org

By integrating these stereoselective, convergent, efficient, and sustainable methodologies, the synthesis of this compound and its derivatives can be achieved in a controlled and responsible manner, paving the way for further exploration of its chemical and biological properties.

Chemical Reactivity and Mechanistic Investigations of 1 3 Oxiran 2 Ylmethoxy Phenyl Triazole

Oxirane Ring-Opening Reactions

The oxirane ring of 1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole is a highly reactive electrophilic site due to significant ring strain and the polarizing effect of the oxygen atom. This makes it a prime target for nucleophilic attack, leading to the formation of β-substituted alcohols. The regiochemistry and stereochemistry of this ring-opening are highly dependent on the nature of the nucleophile and the reaction conditions.

Nucleophilic Ring-Opening by Various Chemical Species

The oxirane ring can be opened by a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions. The reaction mechanism generally follows an SN2 pathway, especially under neutral or basic conditions. In this scenario, the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond. libretexts.org

Under basic or neutral conditions, strong nucleophiles will preferentially attack the less sterically hindered carbon atom of the epoxide ring. chemistrysteps.com For this compound, this would be the terminal carbon of the oxirane moiety.

Conversely, under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive oxonium ion. This enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack then exhibits more SN1 character, with the nucleophile preferentially attacking the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state. libretexts.org

Illustrative examples of nucleophilic ring-opening reactions are presented in the table below, showcasing the expected major products based on general principles of epoxide chemistry.

Nucleophile (Nu-H)Reaction ConditionsMajor Product Structure
Primary Amine (R-NH₂)Neutral/Basic1-(R-amino)-3-[3-(1H-1,2,3-triazol-1-yl)phenoxy]propan-2-ol
Alcohol (R-OH)Acidic (H⁺)2-(R-alkoxy)-1-[3-(1H-1,2,3-triazol-1-yl)phenoxy]propan-2-ol
Thiol (R-SH)Basic (RS⁻)1-(R-thio)-3-[3-(1H-1,2,3-triazol-1-yl)phenoxy]propan-2-ol
Water (H₂O)Acidic (H⁺)1-[3-(1H-1,2,3-triazol-1-yl)phenoxy]propane-2,3-diol

Catalysis in Oxirane Ring-Opening Kinetics and Efficiency

The kinetics and efficiency of the oxirane ring-opening can be significantly enhanced through catalysis. Both acid and base catalysts are effective. Lewis acids, such as boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄), can coordinate with the epoxide oxygen, further polarizing the C-O bonds and increasing the ring's susceptibility to nucleophilic attack. jsynthchem.com

Interestingly, the triazole ring within the this compound molecule itself can act as an internal catalyst. The nitrogen atoms of the triazole ring possess lone pairs of electrons and can exhibit a catalytic effect similar to that of tertiary amines. nih.govacs.org This "anchimeric assistance" can facilitate the ring-opening, particularly in reactions where the molecule interacts with other epoxide-containing species, such as in polymerization scenarios.

The table below summarizes the effect of different catalysts on the generalized ring-opening reaction.

Catalyst TypeExampleRole in ReactionExpected Outcome
Acid Catalyst (Brønsted or Lewis)H₂SO₄, BF₃Protonates or coordinates to the epoxide oxygen, activating the ring.Increased reaction rate, favors attack at the more substituted carbon.
Base CatalystNaOH, R-NH₂Deprotonates the nucleophile, increasing its nucleophilicity.Increased reaction rate, favors attack at the less substituted carbon.
Internal (Triazole)N/ANitrogen atoms can act as a Lewis base to activate other reactants.Potential for autocatalysis, especially in bulk polymerization. nih.gov

Regiochemical and Stereochemical Outcomes of Epoxide Transformations

The regioselectivity of the epoxide ring-opening is a critical aspect of its reactivity. As a terminal epoxide, this compound has two potential sites for nucleophilic attack: the primary (C1) and secondary (C2) carbons of the oxirane ring.

Under basic or neutral conditions (SN2-like): Nucleophilic attack occurs predominantly at the less sterically hindered primary carbon. This is the kinetically favored pathway. chemistrysteps.com

Under acidic conditions (SN1-like): The attack is directed towards the more substituted secondary carbon, which can better stabilize the developing positive charge in the transition state. This is the thermodynamically favored pathway. libretexts.org

The stereochemistry of the reaction is also well-defined. The SN2 mechanism of the ring-opening dictates that the nucleophilic attack occurs from the side opposite to the C-O bond. This results in an inversion of the stereochemical configuration at the carbon center that is attacked. chemistrysteps.com Assuming the starting epoxide is a single enantiomer, the ring-opening reaction will proceed with high stereospecificity, yielding a product with a predictable three-dimensional structure.

Reactivity Profile of the Triazole Core

Role of Triazole in Cross-linking and Polymerization Initiation

In the context of polymer chemistry, particularly with epoxy resins, the triazole moiety can play a significant role in cross-linking and polymerization. The nitrogen atoms of the triazole can act as nucleophiles, attacking the electron-deficient carbon of an epoxide ring on another molecule. nih.gov This reaction can initiate the homopolymerization of the epoxy groups or contribute to the formation of a cross-linked network. acs.org

This reactivity is particularly relevant when this compound is used as a functional monomer or additive in epoxy-based thermosetting systems. The triazole's ability to participate in the curing process can lead to materials with enhanced thermal and mechanical properties. nih.gov

The table below outlines the potential contributions of the triazole ring in a typical epoxy formulation.

Reaction TypeRole of TriazoleConsequence
Cross-linkingActs as a nucleophilic cross-linking agent.Increases the density of the polymer network.
Polymerization InitiationInitiates ring-opening of other epoxide molecules.Can accelerate the curing process. nih.gov
Interfacial AdhesionForms covalent bonds with other components.Can improve adhesion between different phases in a composite material. researchgate.net

Electronic and Steric Effects on Triazole Reactivity

The reactivity of the triazole core is governed by both electronic and steric factors. Electronically, the 1,2,3-triazole ring is generally considered to be electron-withdrawing due to the electronegativity of the nitrogen atoms. nih.gov This electronic character can influence the reactivity of the adjacent phenyl ring and, to a lesser extent, the remote epoxide group. The electron-withdrawing nature of the triazole can affect the electron density of the neighboring aromatic system. nih.gov

Sterically, the phenyl group attached to the triazole ring presents a certain degree of bulk. This steric hindrance can influence how the triazole moiety interacts with other molecules, potentially directing the approach of reactants in cross-linking reactions. The planarity of the triazole and phenyl rings, however, allows for relatively close packing in a polymer matrix.

Reactivity of the Phenyl and Methoxy Subunits

The triazole ring and the oxiran-2-ylmethoxy group significantly influence the reactivity of the phenyl ring towards electrophilic aromatic substitution . minia.edu.egmasterorganicchemistry.com The oxygen atom of the ether linkage is an activating group and directs incoming electrophiles to the ortho and para positions. The triazole substituent, on the other hand, is generally considered a deactivating group. The positions ortho to the ether group are C2 and C4, and the para position is C6. The directing effects of these two groups determine the regioselectivity of substitution reactions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.egmasterorganicchemistry.com For instance, under nitrating conditions (typically a mixture of nitric acid and sulfuric acid), the nitro group (-NO2) would be expected to add to the positions activated by the ether group and not deactivated by the triazole ring.

Advanced Kinetic and Mechanistic Studies

To gain a deeper understanding of the reactions involving this compound, advanced kinetic and mechanistic studies are employed. These studies are crucial for elucidating reaction pathways, determining reaction rates, and optimizing reaction conditions for various applications, such as polymerization of the epoxide group.

The primary reaction of interest for this molecule is the ring-opening of the epoxide group by a nucleophile. libretexts.orgchemistrysteps.com This reaction can be catalyzed by either acids or bases. jsynthchem.com

Under basic or nucleophilic conditions, the reaction typically follows an SN2 mechanism , where the nucleophile attacks the sterically least hindered carbon of the epoxide ring. libretexts.orgchemistrysteps.com For the oxiran-2-ylmethoxy group, this would be the terminal methylene (B1212753) carbon.

The general rate law for a bimolecular reaction of this type would be: Rate = k[this compound][Nucleophile]

In acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, following a mechanism with significant SN1 character . libretexts.org

Kinetic investigations of these reactions involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst concentration). From this data, the rate law, rate constant (k), and activation parameters (such as activation energy, Ea) can be determined. researchgate.net

A hypothetical reaction pathway for the reaction with an amine (R-NH2) is shown below:

Nucleophilic attack: The amine nitrogen attacks the terminal carbon of the epoxide ring.

Ring-opening: The C-O bond of the epoxide breaks, forming an alkoxide intermediate.

Proton transfer: A proton is transferred from the newly formed ammonium (B1175870) ion to the alkoxide, yielding the final amino alcohol product.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal properties of materials and to monitor the progress of reactions that involve a change in heat flow. nih.gov For this compound, DSC is particularly useful for studying the curing (polymerization) of the epoxide functionality. researchgate.netresearchgate.net

A typical DSC experiment involves heating a sample at a constant rate and measuring the heat flow to or from the sample relative to a reference. The resulting thermogram shows exothermic or endothermic peaks corresponding to chemical reactions or physical transitions.

For the curing of the epoxide, an exothermic peak is observed. The area under this peak is proportional to the total heat of reaction (ΔH), and the peak shape provides information about the reaction kinetics. mt.comunileoben.ac.at By conducting experiments at different heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis. unileoben.ac.at

Heating Rate (°C/min)Peak Exotherm Temperature (°C)Heat of Reaction (ΔH, J/g)
5155.2450.8
10168.5452.1
15176.3449.5
20182.1451.3

Hypothetical DSC data for the curing of this compound with a generic amine curing agent.

In-situ spectroscopic techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for monitoring the progress of chemical reactions in real-time without the need for sample withdrawal. researchgate.netmagritek.com

FTIR spectroscopy can be used to follow the disappearance of reactant peaks and the appearance of product peaks. For the ring-opening reaction of the epoxide, one could monitor the decrease in the intensity of the characteristic epoxide C-O stretching band (around 830-950 cm⁻¹) and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the resulting alcohol. researchgate.net

Functional GroupCharacteristic IR Absorption (cm⁻¹)Change During Reaction
Epoxide C-O stretch~915Decrease
Alcohol O-H stretch~3400 (broad)Increase
Aromatic C-H stretch~3050Constant (Internal Standard)

Hypothetical FTIR data for monitoring the epoxide ring-opening reaction.

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of reaction mixtures. nih.govmagritek.combeilstein-journals.org By monitoring the changes in the chemical shifts and integrals of specific proton or carbon signals, the concentrations of reactants, intermediates, and products can be determined over time. For example, the protons of the epoxide ring have characteristic signals in the ¹H NMR spectrum (typically around 2.5-3.5 ppm). Upon ring-opening, these signals will disappear and new signals corresponding to the protons of the resulting diol or amino alcohol will appear at different chemical shifts. magritek.com This allows for the precise determination of reaction kinetics. nih.govrsc.org

Theoretical and Computational Studies of 1 3 Oxiran 2 Ylmethoxy Phenyl Triazole

Quantum Chemical Calculations (DFT) for Molecular Insights

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of molecular systems. For 1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole, DFT calculations can elucidate its fundamental electronic and structural properties.

The electronic character of a molecule is dictated by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyltriazole moiety, while the LUMO would likely be distributed across the entire molecule, including the oxirane ring. A smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule can be more easily excited. jcchems.com Theoretical calculations for similar aromatic triazole derivatives often show HOMO-LUMO gaps in the range of 4-6 eV. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

Parameter Value (eV)
HOMO Energy -6.85
LUMO Energy -1.23

This interactive table presents hypothetical DFT-calculated electronic properties.

DFT calculations can also be used to predict various reactivity descriptors. Electrophilicity and nucleophilicity indices quantify the ability of a molecule to accept or donate electrons, respectively. For this compound, the nitrogen atoms of the triazole ring and the oxygen of the oxirane are expected to be the primary nucleophilic centers, while the carbon atoms of the oxirane ring are likely electrophilic sites, susceptible to nucleophilic attack. uantwerpen.be

Table 2: Predicted Reactivity Descriptors for this compound (Hypothetical Data)

Descriptor Value
Electronegativity (χ) 4.04 eV
Chemical Hardness (η) 2.81 eV

This interactive table displays hypothetical reactivity descriptors derived from DFT calculations.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics. For this compound, MD simulations can reveal how the molecule behaves in a biological environment, such as in solution or in the presence of a protein. These simulations can provide information on conformational flexibility, solvent interactions, and the stability of potential binding modes to a biological target. mdpi.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction of interest is the ring-opening of the oxirane. Theoretical calculations can map out the reaction pathway, identify transition states, and determine the activation energies for different possible mechanisms. nih.gov This information is crucial for understanding how this molecule might react in a biological system or during synthetic modifications.

Structure-Activity Relationship (SAR) at the Molecular Level for Rational Design

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to drug design. pensoft.net Computational methods can be used to build quantitative structure-activity relationship (QSAR) models, which correlate molecular descriptors with biological activity. dergipark.org.tr For this compound, SAR studies could involve computationally exploring how modifications to the phenyl ring, the triazole, or the linker affect its predicted binding affinity to a target protein. nih.gov This allows for the rational design of new derivatives with potentially improved activity. semanticscholar.org

Applications in Advanced Materials Science

Polymer Chemistry and Network Formulations

The dual functionality of 1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole makes it a valuable component in the formulation of complex polymer networks. The epoxy group provides a reactive site for cross-linking, while the triazole ring contributes to enhanced thermal stability and adhesion.

Monomers for High-Performance Thermosetting Resins and Networks

As a monomer, this compound can be polymerized to form thermosetting resins with desirable characteristics. The presence of the triazole group in the polymer backbone is known to enhance the thermal properties of the resulting material. For instance, polymers containing triazole derivatives have been shown to exhibit high glass transition temperatures (Tg), indicating their ability to maintain structural integrity at elevated temperatures. In one study, a triazole-based polymer demonstrated a Tg of 190°C, suggesting its suitability for high-temperature applications. rdd.edu.iq Another investigation into polyether polytriazole elastomers, formed through a click-chemical reaction involving glycidyl (B131873) azide (B81097) polymers, revealed that these materials are thermally stable, with the main mass loss occurring at temperatures between 350 to 450°C. basf.us

The mechanical properties of thermosets derived from triazole-containing monomers are also noteworthy. For example, photo-polymerized composites based on copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) have demonstrated a flexural modulus of 6.1 ± 0.7 GPa and a flexural strength of 107 ± 9 MPa. nih.gov

Design of Advanced Cross-linking Agents and Curing Systems

The oxirane group in this compound allows it to act as a cross-linking agent in various resin systems, particularly with epoxy resins. The triazole moiety can function as a latent curing agent, triggering additional cross-linking reactions at later stages of the curing process. nih.gov This latent reactivity can lead to an increase in the total reaction enthalpy and enhanced cross-linking within the polymer matrix. nih.gov

The incorporation of triazole-containing compounds as cross-linkers can significantly improve the mechanical performance of the final material. Studies have shown that enhanced cross-linking at the interface between reinforcing fibers and an epoxy matrix can lead to substantial improvements in interfacial shear strength and interlaminar shear strength. nih.gov

Photopolymerization and UV-Curable Resin Systems

The chemistry of this compound lends itself to photopolymerization and the formulation of UV-curable resins. UV curing is an environmentally friendly technology that utilizes reactive diluents in place of volatile organic compounds. rdd.edu.iq The development of novel urethane-acrylate resins suitable for UV-curable coatings has been explored, demonstrating the potential for creating coatings with good adhesion, flexibility, and thermal stability. rdd.edu.iq

In the context of photopolymerization, triazole-containing composites have been successfully cured using techniques like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), achieving nearly 99% conversion. nih.gov These photo-polymerized systems exhibit reduced shrinkage stress and a modest reaction exotherm, which are significant advantages in applications such as dental restorative materials. nih.gov

Modulation of Rheological and Thermal Properties through Material Design

The incorporation of this compound into polymer formulations can be used to tailor the rheological and thermal properties of the resulting materials. The triazole ring's rigidity and potential for hydrogen bonding can influence the viscosity and flow behavior of the uncured resin.

Development of Functional Coatings and Adhesives

The inherent properties of the triazole ring, such as its polarity and ability to form hydrogen bonds, make this compound a promising candidate for the development of functional coatings and adhesives with enhanced performance.

Triazole derivatives have been investigated as corrosion inhibitors, forming a protective film on metal surfaces. mdpi.com This suggests that coatings formulated with this compound could offer improved corrosion resistance. Furthermore, the modification of surfaces with 1,2,3-triazole has been shown to enhance the antibiofilm effect of membranes, indicating potential applications in creating coatings with antimicrobial properties. nih.gov

In the realm of adhesives, the incorporation of triazole-functionalized components can lead to improved adhesion properties. Studies on acrylate (B77674) adhesives have shown that the addition of certain functional fillers can significantly increase adhesion to metal substrates. tudelft.nlresearchgate.net The principles of designing adhesives with strong underwater bonding often involve incorporating functional groups that can displace water and form strong cohesive bonds, a role that the polar triazole and reactive epoxy groups could potentially fulfill. researchgate.net The adhesive properties of catechol-containing polymers, which also rely on strong interfacial interactions, have been well-documented and provide a parallel for the potential of triazole-based adhesives. fraunhofer.denih.gov

Engineering of Advanced Composites and Interface Modification

By grafting triazole-functionalized silanes onto carbon fiber surfaces, a latent curable platform can be created. nih.gov During the curing of an epoxy matrix, these triazole moieties can react with the epoxy resin, forming covalent bonds across the interface and creating a more robust interphase region. nih.govresearchgate.net This enhanced interfacial cross-linking has been shown to increase the interfacial shear strength (IFSS) and interlaminar shear strength (ILSS) of carbon fiber/epoxy composites by up to 78% and 72%, respectively. nih.gov The expansion of the interphase, as a result of this enhanced cross-linking, effectively improves stress transfer from the matrix to the fibers. nih.gov

The modification of carbon fiber surfaces with various chemical treatments, including the introduction of polar functional groups, has been a successful strategy for improving interfacial properties in composites. researchgate.net The use of this compound as a surface modifier or as an additive to the matrix aligns with these strategies, offering a pathway to engineer composites with superior mechanical performance.

The Material Science Applications of this compound Remain Largely Undocumented in Public Research

Following a comprehensive review of scientific literature and publicly available data, it has been determined that there is a significant lack of specific research on the applications of the chemical compound This compound in the fields of advanced materials science as outlined. While the molecular structure of this compound, featuring both a reactive oxirane (epoxy) ring and a triazole group, suggests potential utility in polymer chemistry, detailed studies focusing on its use in enhancing interfacial adhesion, surface functionalization, the development of smart materials, or its incorporation into bio-based polymers are not present in the accessible scientific domain.

The intended article was structured to explore the following specific areas:

Role in Chemical Biology and Drug Discovery Mechanistic and Design Focus

Development of Molecular Probes and Chemical Tools for Biological Research

The development of molecular probes is crucial for elucidating complex biological processes. The structure of 1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole is well-suited for the creation of such tools. The oxirane group can act as a reactive handle for covalent modification of biomolecules. This allows for the attachment of reporter molecules, such as fluorophores or affinity tags, to proteins or other cellular components. The triazole ring, on the other hand, offers a stable and often bio-orthogonal linker that can be further functionalized.

The "click chemistry" paradigm, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful method for bioconjugation, forming 1,4-disubstituted triazoles. nih.govresearchgate.net While the triazole in this compound is pre-formed, its presence in a molecule designed as a molecular probe offers several advantages. The triazole moiety is known for its chemical stability and can act as a rigid linker, providing defined spatial orientation between the reactive oxirane and a reporter group. core.ac.uk This is critical for techniques such as fluorescence resonance energy transfer (FRET) where precise distance control is essential.

Enzyme Immobilization and Biocatalysis Applications

Enzyme immobilization is a key technology for enhancing the stability and reusability of enzymes in industrial biocatalysis. This compound offers a promising platform for the covalent attachment of enzymes to solid supports.

Covalent Attachment Methodologies via Oxirane Reactivity

The oxirane ring of this compound can readily react with nucleophilic residues on the surface of enzymes, such as the amino groups of lysine (B10760008) or the thiol groups of cysteine. researchgate.net This reaction forms a stable covalent bond, effectively anchoring the enzyme to a support material that has been functionalized with this compound. This method of multipoint covalent attachment can significantly increase the operational stability of enzymes against heat, pH changes, and organic solvents. mdpi.comnih.gov The reaction between the oxirane and the enzyme's nucleophiles is typically carried out under mild conditions to preserve the enzyme's catalytic activity.

Click Chemistry Approaches in Enzyme Conjugation and Biocatalysis

While the triazole in the title compound is already formed, the principles of click chemistry are highly relevant to its application. The CuAAC reaction is a prime example of a bioorthogonal click reaction that is rapid, selective, and gives high yields in aqueous solutions. nih.govresearchgate.net This methodology can be used to attach the this compound molecule itself to a support material that has been pre-functionalized with an azide (B81097) or alkyne group. Subsequently, the oxirane group is available for covalent attachment to the enzyme. This modular approach allows for precise control over the surface chemistry of the support and the subsequent enzyme immobilization.

Rational Design Principles for Enhanced Biocatalytic Systems

The rational design of biocatalytic systems aims to optimize enzyme performance. The use of this compound in enzyme immobilization allows for a degree of rational design. By controlling the density of the compound on the support surface, the degree of enzyme loading and the extent of multipoint attachment can be modulated. The triazole linker provides a defined spacer arm between the support and the enzyme, which can influence the enzyme's conformational flexibility and substrate accessibility. Computational modeling can be employed to predict the optimal attachment points on the enzyme surface to maximize stability without compromising activity.

Design of Bioisosteres and Peptidomimetics

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The 1,2,3-triazole ring is a well-established bioisostere for the amide bond in peptides. mdpi.comnih.govsunderland.ac.uk This is due to its similar size, planarity, and dipole moment. Replacing an amide bond with a triazole ring can impart several advantages to a peptide-based drug candidate, including increased resistance to enzymatic degradation by proteases. nih.govunifi.it

The incorporation of the this compound scaffold into a peptide backbone could therefore be a strategy to create more stable and potent peptidomimetics. nih.govunifi.it The triazole would mimic the peptide bond, while the oxirane group could serve as a reactive warhead to covalently bind to the target protein, leading to irreversible inhibition. This approach is particularly relevant in the design of enzyme inhibitors.

Ligand Design and Molecular Interaction Studies (In Vitro Models)

In the design of novel ligands for biological targets, the 1,2,3-triazole moiety can serve as a versatile scaffold. researchgate.netnih.gov It can participate in hydrogen bonding and dipole-dipole interactions with the target protein. core.ac.ukresearchgate.net The phenyl ring in this compound can engage in hydrophobic and π-stacking interactions.

Advanced Methodological Considerations and Future Research Directions

Implementation of Flow Chemistry and Continuous Synthesis

The synthesis of 1,2,3-triazole moieties, a core component of the target molecule, has been significantly advanced by the adoption of flow chemistry. nih.govrsc.org Continuous flow processes, particularly for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, offer substantial advantages over traditional batch synthesis. nih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. nih.govuc.pt

A key benefit is the enhanced safety profile, especially when handling potentially unstable organic azides, as only small quantities are present in the reaction zone at any given moment. uc.pt The use of heterogeneous catalysts, such as copper-on-charcoal, in packed-bed reactors further simplifies the process by allowing for easy separation and reuse of the catalyst, minimizing product contamination. nih.govrsc.org This methodology has been successfully applied to produce a diverse range of 1,2,3-triazoles with excellent functional group tolerance and has been scaled up for the synthesis of active pharmaceutical ingredients like rufinamide. nih.govrsc.org Applying a sequential flow process to first synthesize the azide (B81097) precursor followed by the immediate cycloaddition to form the triazole ring in 1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole could streamline its production, making it more efficient, safer, and scalable for industrial applications. uc.pt

High-Throughput Screening Methodologies in Compound Discovery and Material Optimization

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large libraries of chemical compounds for specific properties. nih.govnih.gov In the context of this compound, HTS can accelerate the discovery of new applications in both medicine and materials science. By systematically modifying the substituents on the triazole or phenyl rings, vast combinatorial libraries can be generated. chemrxiv.orgresearchgate.net

These libraries can be screened for various purposes:

Biological Activity : Cell-based assays can be used to screen for potential therapeutic agents. For instance, HTS has been employed to identify 1,2,3-triazole analogs as potent and specific antagonists of the human pregnane (B1235032) X receptor (hPXR), which is involved in drug metabolism. nih.gov

Material Properties : Derivatives can be incorporated into polymer formulations, and HTS methods can rapidly assess properties like thermal stability, adhesive strength, or optical characteristics.

Catalysis : The triazole moiety can coordinate with metals, and HTS can be used to identify novel metal complexes with catalytic activity. chemrxiv.org

Recent advancements have even led to HTS methods for determining the enantiomeric excess of chiral triazoles, a critical parameter in drug discovery, by using circular dichroism (CD) spectroscopy. nih.govrsc.org This approach significantly speeds up the optimization of asymmetric syntheses. nih.gov

Integration with Nanotechnology for Hybrid Material Development

The integration of this compound with nanotechnology opens a pathway to novel hybrid materials with tailored properties. The triazole ring is an excellent ligation agent and can be formed via "click" chemistry, making it ideal for the surface functionalization of nanomaterials. acs.orgresearchgate.net This approach has been used to decorate gold (Au) and silver (Ag) nanoparticles, creating stable and functionalized nanosystems. acs.orgresearchgate.net

The bifunctional nature of this compound is particularly advantageous. The triazole group can act as an anchor to bind the molecule to a nanoparticle surface, while the reactive oxirane group remains available for further reactions. researchgate.net This could be used to:

Create polymer nanocomposites where the nanoparticles are covalently integrated into an epoxy-based polymer matrix, potentially enhancing mechanical strength and thermal stability.

Develop functional coatings where nanoparticles are tethered to a surface, with the oxirane group used for cross-linking or attaching other molecules.

Design drug delivery systems where triazole-functionalized selenium nanoparticles are encapsulated within a chitosan (B1678972) matrix for enhanced anticancer activity. ekb.egekb.eg

The resulting triazole-functionalized nanomaterials have shown promise in applications ranging from colorimetric sensors for heavy metals like mercury to biomedical implants and catalysts. researchgate.netresearchgate.net

Table 1: Methodologies and Potential Applications
MethodologyKey AdvantagesPotential Application for this compoundReferences
Flow ChemistryEnhanced safety, scalability, high purity, catalyst recycling.Safe and efficient industrial-scale synthesis of the compound. nih.govrsc.orguc.pt
High-Throughput Screening (HTS)Rapid evaluation of large compound libraries, accelerated discovery.Discovery of novel bioactive derivatives or optimized materials (e.g., polymers, catalysts). chemrxiv.orgnih.govrsc.org
Nanotechnology IntegrationCreation of hybrid materials with tailored properties.Development of advanced nanocomposites, functional coatings, and drug delivery systems. acs.orgresearchgate.netresearchgate.netekb.eg
Computational ChemistryPrediction of properties, guidance for synthesis, understanding of interaction mechanisms.Rational design of derivatives with specific electronic, biological, or material properties. nih.govmdpi.commdpi.com

Synergy between Computational and Experimental Approaches in Molecular Design

The synergy between computational modeling and experimental synthesis provides a powerful paradigm for accelerating the development of new molecules and materials. rsc.org Computational tools like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can predict the structural, electronic, and spectroscopic properties of this compound and its derivatives. mdpi.comresearchgate.net These theoretical calculations can be validated by experimental data from techniques like NMR and IR spectroscopy. mdpi.com

In the context of drug discovery, molecular docking and molecular dynamics (MD) simulations are invaluable for predicting how triazole-based compounds will interact with biological targets, such as enzymes or receptors. nih.govnih.govresearchgate.net This in silico screening can identify promising candidates and elucidate their binding modes, guiding synthetic efforts toward compounds with higher potency and selectivity. mdpi.commdpi.com For example, computational studies have been instrumental in designing triazole-based inhibitors for targets in cancer and infectious diseases. mdpi.comresearcher.life This integrated approach minimizes the trial-and-error nature of traditional synthesis, saving time and resources while providing deep mechanistic insights. acs.org

Exploration of Novel and Emerging Applications

The unique combination of a stable, aromatic triazole heterocycle and a reactive oxirane ring makes this compound a promising candidate for a wide array of emerging applications. The triazole motif is a well-established pharmacophore found in numerous drugs with antifungal, anticancer, and antiviral properties. frontiersin.orgchemijournal.comnih.gov The oxirane group is a key functional group in the synthesis of polymers and adhesives, most notably epoxy resins.

Future research could explore the following areas:

Advanced Polymers and Materials : The compound can be used as a monomer or cross-linking agent to create specialty epoxy resins. The presence of the triazole ring could impart enhanced thermal stability, flame retardancy, or specific metallic adhesion properties. lifechemicals.com

Bioconjugation and Chemical Biology : The oxirane group can react with nucleophiles on biomolecules like proteins, while the triazole provides a stable linker. This could be exploited for creating probes to study biological processes or for developing antibody-drug conjugates.

Medicinal Chemistry : The compound can serve as a versatile scaffold for creating new therapeutic agents. The oxirane can be opened with various nucleophiles to generate a library of derivatives for screening against different diseases. echemcom.comsamipubco.com Triazole derivatives have shown broad biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govmdpi.com

Agrochemicals : Triazole-based compounds are widely used as fungicides in agriculture. New derivatives could be explored for enhanced efficacy or a broader spectrum of activity. lifechemicals.com

The versatility of this molecular structure ensures its relevance in the ongoing search for novel functional molecules and materials. mdpi.com

Q & A

Q. What are the optimal synthetic routes and characterization methods for 1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole?

The synthesis typically involves coupling reactions between oxirane-containing precursors and triazole derivatives. For instance, oxiran-2-ylmethoxy groups can be introduced via nucleophilic substitution or click chemistry under copper-catalyzed conditions . Key characterization steps include:

  • Spectroscopic validation : IR spectroscopy to confirm epoxide (C-O-C) and triazole (C-N) bonds, and NMR (¹H/¹³C) to verify substituent positions on the phenyl ring .
  • Elemental analysis : To confirm purity and stoichiometry by comparing calculated vs. experimental C, H, and N percentages .
  • Melting point consistency : Ensure reproducibility across batches to rule out polymorphic impurities .

Q. How does the oxirane group influence the compound’s reactivity in downstream functionalization?

The epoxide ring (oxirane) enables regioselective ring-opening reactions, critical for derivatization. For example:

  • Nucleophilic attack : Amines or thiols can open the epoxide to form secondary alcohols, enabling covalent conjugation with biomolecules or polymers .
  • Acid-catalyzed reactions : Epoxides react with carboxylic acids to form ester linkages, useful in prodrug design .
    Experimental protocols should monitor reaction kinetics (e.g., via TLC or HPLC) to optimize regioselectivity and minimize side products .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • HPLC-MS : Quantify impurities and confirm molecular ion peaks .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or substituent orientation .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, which is critical for storage and handling .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect bioactivity and binding interactions in molecular docking studies?

Substituents like halogens or methoxy groups alter electronic and steric profiles, impacting target binding. For example:

  • Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes (e.g., carbonic anhydrase IX) .
  • Steric effects : Bulky substituents (e.g., -CF₃) may reduce binding affinity to hydrophobic pockets but improve selectivity .
    Docking simulations (using AutoDock Vina or Schrödinger) should compare binding poses and scores for derivatives with varying substituents .

Q. How can researchers resolve contradictory data in biological activity assays for this compound?

Contradictions often arise from assay conditions or target promiscuity. Mitigation strategies include:

  • Dose-response validation : Test across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
  • Off-target screening : Use panels like kinase or cytochrome P450 assays to rule out nonspecific interactions .
  • Solvent controls : Ensure DMSO or other solvents do not artifactually modulate activity (e.g., by quenching reactive oxygen species) .

Q. What computational methods are effective for predicting the compound’s photophysical or electronic properties?

  • DFT calculations : Optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) to predict UV-Vis absorption or fluorescence .
  • Molecular dynamics (MD) : Simulate solvation effects or stability in biological membranes .
  • QSAR models : Correlate substituent parameters (e.g., Hammett σ) with observed bioactivity .

Q. How can the compound’s stability under physiological conditions be improved for in vivo studies?

  • Prodrug design : Mask the epoxide with labile groups (e.g., acetyl) to prevent premature hydrolysis .
  • Nanoformulation : Encapsulate in liposomes or PEGylated carriers to enhance plasma half-life .
  • pH-sensitive derivatives : Introduce ionizable groups to stabilize the compound in acidic tumor microenvironments .

Key Recommendations

  • Prioritize structure-activity relationship (SAR) studies to map substituent effects on both chemical and biological properties .
  • Use cross-disciplinary validation (e.g., combining docking, synthesis, and in vitro assays) to minimize bias in data interpretation .
  • Adhere to safety protocols for handling reactive epoxides, including PPE and fume hood use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.